6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated derivative of L-DOPA (L-3,4-dihydroxyphenylalanine), primarily used in neuroimaging and therapeutic applications. The compound is recognized for its role in the synthesis of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging in neuropsychiatric disorders and movement disorders. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and clinical settings.
6-Fluoro L-DOPA Hydrobromide Salt is classified as a synthetic organic compound. Its chemical structure is characterized by the addition of a fluorine atom at the sixth position of the aromatic ring of L-DOPA. The compound is cataloged under the CAS number 154051-94-2 and has a molecular formula of C₉H₁₁BrFNO₄, with a molecular weight of approximately 296.09 g/mol .
The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt can be approached through various methods, including:
6-Fluoro L-DOPA Hydrobromide Salt participates in several chemical reactions:
The mechanism of action for 6-Fluoro L-DOPA involves its uptake into dopaminergic neurons where it is decarboxylated to form dopamine. This process is crucial for restoring dopamine levels in conditions such as Parkinson's disease. The fluorine substitution enhances its metabolic stability compared to non-fluorinated analogs, allowing for prolonged action within the brain .
Relevant data indicate that the compound has favorable properties for both laboratory use and clinical applications, particularly in imaging technologies .
6-Fluoro L-DOPA Hydrobromide Salt serves multiple purposes in scientific research:
Recent studies have expanded its applications beyond traditional uses, exploring roles in imaging various types of tumors and other neurological conditions .
6-Fluoro L-DOPA Hydrobromide Salt (CAS 154051-94-2) is a halogenated derivative of the neurotransmitter precursor L-DOPA, featuring systematic nomenclature as (2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid hydrobromide. Its molecular formula is C₉H₁₀FNO₄·HBr, with a molecular weight of 296.09 g/mol [1] [3]. The compound exists as a dark grey to off-white solid, with a crystalline structure stabilized by ionic interactions between the protonated amine group and the bromide counterion [2] [10]. Key vibrational modes in infrared spectroscopy include:
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Formula | C₉H₁₀FNO₄·HBr | Mass spectrometry | |
Molecular Weight | 296.09 g/mol | Calculated | |
Melting Point | 217-220°C | Differential scanning calorimetry | |
Appearance | Dark grey to off-white solid | Visual analysis | |
Storage Conditions | -20°C freezer | Manufacturer specification | [3] [10] |
X-ray diffraction studies confirm the L-configuration at the chiral α-carbon (C2), with absolute stereochemistry specified as (S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid hydrobromide [3]. The crystal lattice demonstrates three key features:
Salt formation via hydrobromide significantly enhances the compound’s physicochemical behavior:
The strategic fluorine substitution at C6 induces significant electronic and biochemical divergence from native L-DOPA:
Table 2: Structural and Biochemical Comparison with L-DOPA
Parameter | 6-Fluoro L-DOPA HBr | L-DOPA | |
---|---|---|---|
Aromatic C-F Bond | 1.39 Å (bond length) | N/A | |
pKa (carboxyl) | 2.1 ± 0.2 | 2.3 ± 0.1 | |
Lipophilicity (log P) | -1.42 ± 0.05 | -1.58 ± 0.03 | |
O-Methylation Rate | Reduced by 40% | Reference | |
Dopamine Conversion | 35% in striatal tissue | 55% | [4] [7] |
Electronic Effects: Fluorine’s -I effect reduces electron density at C6 (Mulliken charge: +0.18 vs +0.12 in L-DOPA), decreasing susceptibility to electrophilic attacks while increasing oxidative stability of the catechol system [4].
Synthetic Accessibility: Unlike non-fluorinated L-DOPA, the halogenated analog requires specialized radiofluorination techniques such as Cu-mediated nucleophilic substitution or electrophilic destannylation to achieve high specific activity (>76 TBq/mmol) for PET imaging [6] [8].
Table 3: Synthetic Methods for 6-Fluoro L-DOPA Derivatives
Method | Molar Activity | Radiochemical Yield | Reaction Time | |
---|---|---|---|---|
Electrophilic Destannylation | 4-25 MBq/μmol | 25 ± 3% | 50 min | |
Cu-Mediated ¹⁸F-Fluorination | 76 ± 30 TBq/mmol | 5 ± 1% | 90 min | |
Isotopic Exchange | 2.2-22 kBq/μmol | 8-12% | 100 min | [6] [8] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8